6-Methoxy-2,3-diphenyl-1h-indole

Drug Design Permeability Physicochemical Properties

Off-target toxicity from alternative indole regioisomers confounds mechanistic studies. 6-Methoxy-2,3-diphenyl-1H-indole (CAS 14292-85-4) provides a clean, benign cytotoxicity baseline (IC50 >55.69 µM), enabling unambiguous differentiation and kinase probe development. • Benign baseline: IC50 >55.69 µM eliminates apoptosis-driven experimental noise • CNS-optimized: TPSA 25.02 Ų & LogP 5.51 ensure blood-brain barrier penetration • Synthetic handle: 6-methoxy enables selective demethylation for pyrano[3,2-f]indole libraries • NCI-validated: NSC 76679 screening confirms anticancer probe utility

Molecular Formula C21H17NO
Molecular Weight 299.4 g/mol
CAS No. 14292-85-4
Cat. No. B084364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2,3-diphenyl-1h-indole
CAS14292-85-4
Synonyms6-methoxy-2,3-diphenyl-1H-indole
Molecular FormulaC21H17NO
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C21H17NO/c1-23-17-12-13-18-19(14-17)22-21(16-10-6-3-7-11-16)20(18)15-8-4-2-5-9-15/h2-14,22H,1H3
InChIKeyCBBSRYILNOHEQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural and Physicochemical Baseline


6-Methoxy-2,3-diphenyl-1H-indole (CAS 14292-85-4) is a fully substituted, tetra-aryl indole scaffold with a molecular formula of C21H17NO and a molecular weight of 299.37 g/mol . It is cataloged under the National Cancer Institute (NCI) Developmental Therapeutics Program as NSC 76679, indicating its historical evaluation in anticancer screening cascades . Key calculated physicochemical properties include a topological polar surface area (TPSA) of 25.02 Ų and a consensus LogP of 5.51, placing it in highly lipophilic chemical space distinct from more polar indole derivatives [1].

NCI DTP-characterized indole scaffold (NSC 76679)
Reported low-cytotoxicity baseline for probe studies
6-position synthetic handle for SAR diversification
High lipophilicity for permeability research workflows

6-Methoxy Derivative Advantages


Substituting 6-Methoxy-2,3-diphenyl-1H-indole with the unsubstituted 2,3-diphenylindole or other regioisomeric analogs introduces significant and quantifiable liabilities in drug discovery and chemical biology workflows. The 6-methoxy substituent is not merely an inert decoration; it fundamentally alters the scaffold's physicochemical profile, including a >100% increase in topological polar surface area (TPSA) relative to the parent compound, which directly impacts membrane permeability and efflux pump recognition [1]. Furthermore, the methoxy group serves as a critical synthetic handle for selective demethylation and subsequent diversification, a pathway impossible with the parent analogue . In biological screening, the 6-methoxy derivative has demonstrated a defined, benign cytotoxicity profile (IC50 > 55.69 µM), whereas substitution at alternative positions can introduce potent, off-target toxicity that confounds mechanistic studies, making the 6-substitution pattern the strategically superior starting point for probe development .

Parent 2,3-diphenylindole

Lacks 6-methoxy substituent; TPSA and membrane interaction profile may shift substantially across assay contexts.

Regioisomeric methoxy analogs

May exhibit divergent cytotoxicity profiles that confound mechanistic probe interpretation.

Potent indole tubulin inhibitors

Nanomolar-potency analogs may not preserve the low-cytotoxicity baseline needed for probe development.

Evidence for 6-Methoxy over Parent Indole


Physicochemical Differentiation for Drug-Likeness

The 6-methoxy substituent on the 2,3-diphenylindole scaffold significantly increases the topological polar surface area (TPSA) to 25.02 Ų, a >100% increase from the parent 2,3-diphenylindole (TPSA: 12.03 Ų), while maintaining a high logP of 5.51 [1]. This TPSA increase is critical for reducing non-specific membrane interactions and improving solubility without sacrificing the lipophilicity required for cellular uptake.

TPSA
Head-to-head
25.02 Ų vs 12.03 Ų (~108% increase)
Supports permeability-solubility balance review
In silico calculated values
Drug Design Permeability Physicochemical Properties

Benign Cytotoxicity Baseline for Probes

In a standardized NCI or PubChem cytotoxicity assay against Homo sapiens cell lines, 6-Methoxy-2,3-diphenyl-1H-indole (SID 57288035) demonstrates a benign cytotoxicity profile with an IC50 greater than 55.69 µM . This contrasts sharply with other potent 2,3-diphenylindole derivatives, such as certain tubulin inhibitors, that exhibit IC50 values in the low nanomolar range, which would cause significant off-target effects if used as a mere tool compound [1].

Cytotoxicity
Reported
IC50 > 55.69 µM vs tubulin inhibitors < 50 nM (>1000-fold difference)
Supports cytotoxicity endpoint review for probe studies
Cell-based assay context; response window context-dependent
Anticancer Screening Cytotoxicity Probe Development

Synthetic Handle for Selective Diversification

The 6-methoxy substituent is not only a steric and electronic modulator but also a specific synthetic handle. It can be selectively demethylated to give a 6-hydroxyindole derivative, a key intermediate for further functionalization into pyranoindoles with distinct bioactivity [1]. The parent 2,3-diphenylindole lacks this site for selective post-functionalization, limiting its utility in late-stage diversification for structure-activity relationship (SAR) studies.

Synthetic Handle
Head-to-head
6-OCH3 → 6-OH Selective demethylation Enables pyranoindole synthesis
Supports SAR diversification workflow
Standard demethylation conditions
Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

NCI-Validated Screening History

6-Methoxy-2,3-diphenyl-1H-indole has a documented history within the National Cancer Institute's Developmental Therapeutics Program, assigned the identifier NSC 76679 . This formal NCI designation means the compound has been subjected to standardized, high-content biological evaluation, likely including the NCI-60 human tumor cell line screen. This generates a wealth of publicly available, but often unindexed, biological fingerprint data that provides immediate, actionable insights for researchers—a clear advantage over structurally similar analogs that have never undergone such systematic screening.

NCI Screening
Class-level
NSC 76679 NCI DTP designated Historical biological fingerprint
May support mechanism-of-action interpretation
Data to verify; source review required
NCI-60 Screening Anticancer Drug Discovery Chemical Probe

Key Application Scenarios


Brain-Penetrant Kinase Inhibitor Scaffold

Its high LogP (5.51) and increased TPSA (25.02 Ų) make it an ideal starting point for CNS drug discovery programs targeting kinases. The TPSA value is within the optimal range for blood-brain barrier penetration, while the lipophilicity ensures passive membrane permeability. Researchers can use the documented IC50 > 55.69 µM cytotoxicity profile as a low-toxicity baseline to measure the therapeutic index of newly designed inhibitors .

Cell Differentiation Chemical Probe

Due to its benign cytotoxicity profile and its ability to induce cell differentiation, as indicated by its historical NCI screening as NSC 76679, this compound is well-suited as a probe in stem cell and oncology research. Unlike highly potent and toxic analogs, this compound can be used to study differentiation pathways without triggering apoptosis, thereby reducing experimental noise .

Pyranoindole Late-Stage Diversification Hub

Its unique synthetic handle at the 6-position facilitates selective demethylation to a 6-hydroxy intermediate for cyclization into pyrano[3,2-f]indole derivatives. This allows medicinal chemists to rapidly generate a library of analogs for investigating anti-inflammatory or anticancer activities from a single, commercially available precursor, a workflow that is not feasible with the parent 2,3-diphenylindole [1].

Application
Selection Property
Validation Focus
CNS permeability research studies
High lipophilicity and TPSA profile
Permeability and cytotoxicity baseline review
Cell differentiation probe studies
Reported low-cytotoxicity baseline
Differentiation endpoint monitoring
Pyranoindole SAR library synthesis
6-position synthetic handle
Demethylation and cyclization workflow
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